Dovitinib dilactic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dovitinib (TKI-258) Dilactat ist ein multi-target-Rezeptor-Tyrosinkinase-Inhibitor. Er ist besonders wirksam gegen Klasse-III-Rezeptor-Tyrosinkinasen wie FMS-ähnliche Tyrosinkinase 3 und c-Kit, mit einem Hemmkonzentrationswert (IC50) von jeweils 1 Nanomolar und 2 Nanomolar. Darüber hinaus zielt er auf Klasse-IV-Rezeptor-Tyrosinkinasen wie den Fibroblasten-Wachstumsfaktor-Rezeptor 1 und den Fibroblasten-Wachstumsfaktor-Rezeptor 3 sowie auf Klasse-V-Rezeptor-Tyrosinkinasen wie den vaskulären endothelialen Wachstumsfaktor-Rezeptor 1 bis zum vaskulären endothelialen Wachstumsfaktor-Rezeptor 4, mit Hemmkonzentrationswerten im Bereich von 8 bis 13 Nanomolar .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dovitinib (TKI-258) Dilactat umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Der letzte Schritt beinhaltet die Bildung des Dilactatsalzes durch eine Neutralisationsreaktion mit Milchsäure .

Industrielle Produktionsverfahren

Die industrielle Produktion von Dovitinib (TKI-258) Dilactat folgt einem ähnlichen Syntheseweg, ist jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dovitinib (TKI-258) Dilactat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat, typischerweise unter sauren oder basischen Bedingungen.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid, typischerweise unter wasserfreien Bedingungen.

Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Cyanid), typischerweise unter milden bis moderaten Bedingungen

Hauptprodukte

Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können Oxidationsprodukte beispielsweise zu Hydroxy- oder Ketonderivaten führen, während Reduktionsreaktionen zu reduzierten oder hydrierten Derivaten führen können .

Wissenschaftliche Forschungsanwendungen

Tumor Growth Inhibition

Dovitinib dilactic acid has been evaluated for its ability to reduce tumor growth in various cancer models. A study involving human MFM223 breast cancer cells demonstrated that treatment with dovitinib resulted in decreased tumor burden and metabolic activity in an experimental xenograft model. The treated mice exhibited smaller cancer-induced bone lesions and improved bone mineral content and density compared to control groups .

Bone Metastasis Management

Breast cancer frequently metastasizes to bone, leading to osteolytic lesions that compromise skeletal integrity. This compound has shown efficacy in mitigating these changes. In a study using an intratibial inoculation technique, dovitinib treatment led to a significant reduction in the size of bone lesions and associated pain. The analysis indicated that the compound preserved cortical bone mass and reduced osteoclast activity, suggesting potential benefits for patients with breast cancer-related bone metastases .

Enhancement of Osteoblast Differentiation

Research has indicated that this compound enhances the differentiation of osteoblasts when combined with bone morphogenetic protein-2 (BMP-2). This effect suggests a dual role for dovitinib not only in inhibiting tumor growth but also in potentially promoting bone formation, which could be advantageous in treating metastatic bone disease .

Case Studies

Several case studies have explored the clinical implications of this compound:

- Breast Cancer with Bone Metastases : In clinical trials, patients receiving dovitinib showed improved outcomes regarding tumor size reduction and pain management compared to traditional therapies. These findings support the use of dovitinib as a viable treatment option for advanced breast cancer patients .

- Aggressive Meningioma : An investigation into the effects of dovitinib on aggressive meningioma cells revealed that it could inhibit cell proliferation and induce apoptosis, highlighting its potential application beyond breast cancer .

Data Summary

The following table summarizes key findings from studies involving this compound:

Wirkmechanismus

Dovitinib (TKI-258) Dilactic Acid exerts its effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. Unlike many kinase inhibitors that only target vascular endothelial growth factor, Dovitinib inhibits receptors in the fibroblast growth factor pathway, as well as vascular endothelial growth factor and platelet-derived growth factor. This inhibition results in the suppression of tumor cell proliferation and the induction of tumor cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gilteritinib: Ein weiterer multi-target-Rezeptor-Tyrosinkinase-Inhibitor mit einem ähnlichen Wirkmechanismus.

Tandutinib: Ein Rezeptor-Tyrosinkinase-Inhibitor, der auf ähnliche Signalwege abzielt.

KW-2449: Ein multi-target-Rezeptor-Tyrosinkinase-Inhibitor mit überlappenden Zielmolekülen

Einzigartigkeit

Dovitinib (TKI-258) Dilactat ist einzigartig in seiner Fähigkeit, eine breite Palette von Rezeptor-Tyrosinkinasen mit hoher Potenz zu hemmen. Sein multi-target-Ansatz ermöglicht es, das Tumorwachstum und die Angiogenese effektiv zu hemmen, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krebsarten macht .

Biologische Aktivität

Dovitinib dilactic acid, also known as TKI258, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant implications in cancer treatment, particularly in breast cancer with bone metastases. This compound inhibits several key pathways involved in tumor growth and angiogenesis, making it a subject of extensive research. The following sections detail its biological activity, including mechanisms of action, effects on tumor growth, and case studies highlighting its therapeutic potential.

This compound primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and c-Kit. By inhibiting these receptors, dovitinib disrupts signaling pathways that promote tumor proliferation and survival. Specifically, it has been shown to:

- Inhibit FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 25 nM to 90 nM across various cell lines .

- Block phosphorylation of downstream signaling molecules such as ERK1/2, which are crucial for cell cycle progression and survival .

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in reducing tumor growth and mitigating cancer-induced bone changes. In a murine model using MFM223 human breast cancer cells, the following findings were observed:

- Tumor Growth : Dovitinib treatment resulted in a trend towards decreased tumor growth as measured by positron emission tomography (PET) imaging. Although not statistically significant (p = 0.17), there was a notable reduction in metabolic activity within the tumors .

- Bone Changes : X-ray imaging revealed that over 90% of control mice developed osteolytic lesions by the study's endpoint, while dovitinib-treated mice exhibited significantly smaller lesion areas (p = 0.036). Additionally, dovitinib-treated mice had lower serum levels of TRACP 5b, indicating reduced osteoclast activity and bone resorption .

Summary of In Vivo Findings

| Parameter | Control Group | Dovitinib Group | p-value |

|---|---|---|---|

| Tumor Growth (PET Imaging) | Higher | Lower | 0.17 |

| Bone Lesion Area | Larger | Smaller | 0.036 |

| Serum TRACP 5b Levels | Higher | Lower | 0.0019 |

Case Studies

- Breast Cancer with Bone Metastasis :

- Multiple Myeloma :

Clinical Implications

This compound is currently under investigation in several clinical trials targeting various cancers characterized by FGFR alterations. Preclinical data suggest its potential not only to inhibit tumor growth but also to improve bone health in patients suffering from metastatic diseases.

Eigenschaften

IUPAC Name |

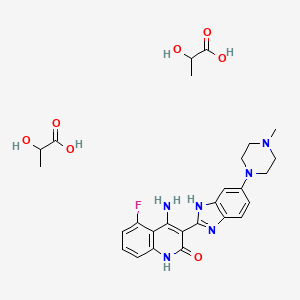

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLPVQZYQCGXOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary molecular targets of Dovitinib Dilactic Acid and how does its action affect downstream signaling pathways in cancer cells?

A1: this compound primarily targets Tropomyosin receptor kinases (TRKs) [, ]. In TRK fusion-positive colon cancer cells, this compound inhibits the activity of these kinases. This inhibition leads to the downregulation of the NFκB signaling pathway, evident through reduced phosphorylation of NFκB and COX-2 []. Simultaneously, this compound promotes the upregulation of the antioxidant NRF2 signaling pathway, as observed by increased expression of NRF2 and GCLC genes []. This dual action suggests that this compound exerts its anticancer effects by suppressing pro-inflammatory and survival signals mediated by NFκB while enhancing the cellular defense mechanisms against oxidative stress through NRF2 activation.

Q2: What is the evidence that this compound demonstrates anti-tumor activity in preclinical models?

A2: Research indicates that this compound exhibits anti-tumor effects in a preclinical model of breast cancer bone metastasis []. While the specific details of the study are not provided in the abstract, the research suggests that this compound effectively reduces both tumor growth and tumor-induced bone changes in this model []. This finding highlights its potential as a therapeutic agent for breast cancer, particularly in the context of bone metastasis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.